

Application Notes and Protocols for GSK8612 CCK-8 Cell Viability Assay

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing cell viability using the Cell Counting Kit-8 (CCK-8) assay when treating cells with **GSK8612**, a potent and selective inhibitor of TANK-binding kinase 1 (TBK1).

Introduction

GSK8612 is a small molecule inhibitor that demonstrates high selectivity for TBK1, a noncanonical IkB kinase involved in innate immunity and oncogenic signaling pathways.[1][2] One of the key pathways regulated by TBK1 is the AKT-CDK2 signaling cascade, which plays a crucial role in cell proliferation and survival.[1][3] Inhibition of TBK1 by GSK8612 has been shown to modulate this pathway, leading to decreased cell viability and increased sensitivity to chemotherapeutic agents in certain cancer cell lines.[1][3]

The CCK-8 assay is a sensitive colorimetric method used to determine the number of viable cells in a sample.[4] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.[4] The amount of formazan generated is directly proportional to the number of viable cells, and can be quantified by measuring the absorbance at 450 nm.[4] This method is straightforward, non-toxic, and suitable for high-throughput screening.[4]



This document provides a detailed protocol for utilizing the CCK-8 assay to evaluate the effect of **GSK8612** on cell viability, with a specific example in acute myeloid leukemia (AML) cell lines.

Data Presentation

GSK8612 Activity and Potency

Parameter	Cell Line	Value	Assay Type	Reference
pIC50	Ramos	6.0	IRF3 Phosphorylation Inhibition	[5]
pIC50	THP-1	5.9	IFNβ Secretion Inhibition (dsDNA stimulation)	[5]
pIC50	THP-1	6.3	IFNβ Secretion Inhibition (cGAMP stimulation)	[5]
pKd	Recombinant TBK1	8.0	Kinase Binding Assay	[6]

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Synergistic Effect of GSK8612 with Daunorubicin on AML Cell Viability

The following table summarizes the experimental conditions from a study investigating the synergistic effect of **GSK8612** and Daunorubicin on the viability of acute myeloid leukemia (AML) cell lines HL-60 and Kasumi-1.[1]



Cell Line	GSK8612 Concentration (μΜ)	Daunorubicin Concentration (nM)	Treatment Duration (hours)	Assay
HL-60	0, 1, 2, 4	100	24	CCK-8
Kasumi-1	0, 1, 2, 4	100	24	CCK-8

In this study, the combination of **GSK8612** and daunorubicin resulted in a significant decrease in cell viability compared to daunorubicin alone, as determined by the CCK-8 assay.[1]

Experimental Protocols General CCK-8 Cell Viability Assay Protocol

This protocol provides a general procedure for assessing cell viability using the CCK-8 assay. Specific parameters such as cell seeding density and incubation times may need to be optimized for different cell lines and experimental conditions.

Materials:

- Cell Counting Kit-8 (CCK-8)
- 96-well cell culture plates
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- GSK8612 (dissolved in an appropriate solvent, e.g., DMSO)
- Microplate reader capable of measuring absorbance at 450 nm
- Humidified incubator (37°C, 5% CO2)

Procedure:

Cell Seeding:



- For suspension cells like HL-60 and Kasumi-1, a general starting density is 5,000 10,000 cells per well in 100 μL of complete culture medium.[7]
- For adherent cells, the optimal seeding density should be determined to ensure cells are in the logarithmic growth phase during the assay.
- Plate the cells in a 96-well plate and incubate overnight in a humidified incubator to allow for cell attachment (for adherent cells) and recovery.[1]
- Compound Treatment:
 - Prepare serial dilutions of GSK8612 in complete culture medium.
 - Carefully remove the medium from the wells (for adherent cells) or add the compound directly to the wells containing suspension cells.
 - Add 100 μL of the GSK8612 dilutions to the respective wells.
 - Include appropriate controls:
 - Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve GSK8612 (e.g., DMSO).
 - Untreated Control: Cells in culture medium only.
 - Blank Control: Culture medium only (no cells).
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- CCK-8 Reagent Addition:
 - Add 10 μL of CCK-8 solution to each well.[3]
 - Gently mix the plate to ensure even distribution of the reagent.
- Incubation:
 - Incubate the plate for 1-4 hours in the humidified incubator.[3] The optimal incubation time will depend on the cell type and density.



- Absorbance Measurement:
 - Measure the absorbance at 450 nm using a microplate reader.[3]
- Data Analysis:
 - Subtract the absorbance of the blank control from all other readings.
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
 - Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x
 100

Protocol for Assessing the Synergistic Effect of GSK8612 and Daunorubicin in AML Cells

This protocol is adapted from a study on HL-60 and Kasumi-1 cells.[1]

Materials:

- HL-60 or Kasumi-1 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
- GSK8612
- Daunorubicin
- CCK-8 kit
- · 96-well plates

Procedure:

- Cell Culture and Seeding:
 - Culture HL-60 or Kasumi-1 cells in RPMI-1640 with 10% FBS.

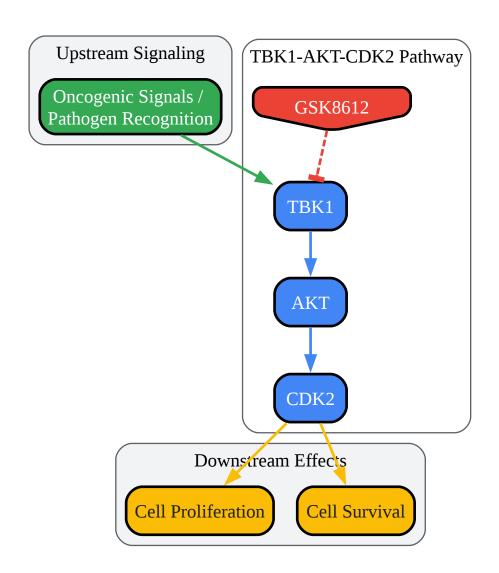


- \circ Seed the cells in a 96-well plate at a density of approximately 5,000 10,000 cells per well in 100 μL of medium.
- Incubate the plate overnight at 37°C with 5% CO2.[1]
- Drug Treatment:
 - Prepare solutions of GSK8612 (0, 1, 2, and 4 μM) and a fixed concentration of Daunorubicin (100 nM) in the culture medium.[1]
 - Add the drug solutions to the corresponding wells.
 - Incubate the plate for 24 hours.[1]
- CCK-8 Assay and Analysis:
 - Follow steps 3-6 of the "General CCK-8 Cell Viability Assay Protocol".

Mandatory Visualization







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